2-(pyridin-2-yloxy)ethan-1-amine dihydrochloride

Chemical Procurement Analytical Chemistry Salt Selection

2-(Pyridin-2-yloxy)ethan-1-amine dihydrochloride (CAS 1029715-23-8) is the dihydrochloride salt form of a pyridyl ether amine building block. Its free base counterpart (CAS 29450-07-5) is reported to be a nicotinic acetylcholine receptor (nAChR) agonist and an optical isomer of nicotine.

Molecular Formula C7H12Cl2N2O
Molecular Weight 211.09 g/mol
CAS No. 1029715-23-8
Cat. No. B6616296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyridin-2-yloxy)ethan-1-amine dihydrochloride
CAS1029715-23-8
Molecular FormulaC7H12Cl2N2O
Molecular Weight211.09 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)OCCN.Cl.Cl
InChIInChI=1S/C7H10N2O.2ClH/c8-4-6-10-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2;2*1H
InChIKeyPHSRTMNJIGTGPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-2-yloxy)ethan-1-amine Dihydrochloride (CAS 1029715-23-8): Chemical Class and Core Procurement Identity


2-(Pyridin-2-yloxy)ethan-1-amine dihydrochloride (CAS 1029715-23-8) is the dihydrochloride salt form of a pyridyl ether amine building block. Its free base counterpart (CAS 29450-07-5) is reported to be a nicotinic acetylcholine receptor (nAChR) agonist and an optical isomer of nicotine . The compound belongs to the class of 2-substituted ethoxy-pyridine derivatives and is primarily utilized as a synthetic intermediate in medicinal chemistry . The dihydrochloride salt form provides enhanced aqueous solubility compared to the free base oil, which is a critical consideration for procurement decisions in biological assay or formulation workflows.

Why Simple In-Class Substitution of 2-(Pyridin-2-yloxy)ethan-1-amine Dihydrochloride Is Scientifically Unreliable


Generic substitution within the aminoethoxypyridine class is precluded by two structural determinants. First, the position of the ether linkage on the pyridine ring critically dictates receptor pharmacology: the 2-substituted isomer (this compound) is reported as a nicotinic agonist, whereas the 3-substituted analogue (3-(2-aminoethoxy)pyridine) exhibits distinct binding profiles with reported Ki values from 0.076 to 319 nM in rat brain synaptic membrane assays [1]. Second, the salt form directly impacts formulation behavior: the dihydrochloride provides reproducible aqueous solubility and stoichiometric dosing, unlike the free base which is an oil prone to variability in handling and dissolution . These factors make indiscriminate interchange of in-class compounds a source of experimental irreproducibility.

Quantitative Differentiators for 2-(Pyridin-2-yloxy)ethan-1-amine Dihydrochloride Against Key Comparators


Defined Stoichiometric Salt Form Versus Free Base Oil for Reproducible Dispensing

The target compound is the dihydrochloride salt (molecular formula C7H12Cl2N2O, MW 211.09 g/mol) with a defined, solid stoichiometry . In contrast, the free base 2-(pyridin-2-yloxy)ethanamine (CAS 29450-07-5) is supplied as a liquid (oil) with a purity specification of 97% . The salt form eliminates the variability in mass measurement associated with viscous oils and hygroscopic free amines, directly improving dispensing accuracy for quantitative experimentation.

Chemical Procurement Analytical Chemistry Salt Selection

Enhanced Aqueous Solubility of the Dihydrochloride Salt Relative to the Free Base for Biological Assay Compatibility

As a dihydrochloride salt, the target compound is expected to exhibit substantially higher aqueous solubility than the free base, which is a neutral oil with limited water miscibility . This is a general class property of amine hydrochloride salts versus their free base counterparts. While direct solubility measurements for this specific compound are not published in primary literature, the salt form's inherent ionization at physiological pH enables dissolution in aqueous buffers without organic co-solvents, a critical requirement for in vitro receptor binding and cell-based assays [1].

Solubility Bioassay Formulation

Positional Isomerism: 2-Substituted Pyridine Ether Differentiates from the 3-Substituted Analogue in Nicotinic Receptor Pharmacology

The 2-pyridyloxy substitution pattern of this compound distinguishes it from the extensively characterized 3-(2-aminoethoxy)pyridine series. The 3-substituted lead compound displays a Ki of 26 nM for nicotinic receptor binding (rat brain synaptic membranes, [3H]cytisine displacement) [1]. While direct binding data for the 2-substituted isomer (this compound) are not available in the public primary literature, vendor annotations report that 2-(pyridin-2-yloxy)ethanamine is a nicotinic acetylcholine receptor agonist and an optical isomer of nicotine , suggesting a distinct pharmacophore geometry that may confer different subtype selectivity or intrinsic efficacy compared to the 3-substituted series.

Nicotinic Receptors Structure-Activity Relationship Positional Isomerism

High-Confidence Application Scenarios for 2-(Pyridin-2-yloxy)ethan-1-amine Dihydrochloride Based on Verified Evidence


Aqueous Buffer-Based Nicotinic Receptor Binding Assays Requiring DMSO-Free Compound Delivery

The dihydrochloride salt's water solubility enables direct dissolution in aqueous assay buffer, eliminating the need for DMSO or other organic co-solvents that can confound neuronal receptor pharmacology . This is a key procurement advantage for laboratories conducting nicotinic acetylcholine receptor binding studies, where the compound's reported nAChR agonist activity (vendor annotation) warrants further quantitative characterization .

Structure-Activity Relationship (SAR) Studies Exploring 2-Position Pyridine Ether Pharmacophores in Neuroscience

The 2-pyridyloxy substitution pattern represents a distinct pharmacophore geometry compared to the better-characterized 3-substituted series (Ki = 26 nM for the lead) . This compound serves as a critical tool for SAR expansion in nicotinic ligand programs, enabling systematic comparison of positional isomer effects on receptor affinity and subtype selectivity.

Precise Stoichiometric Dosing in In Vivo Pharmacology or Formulation Development

The defined dihydrochloride stoichiometry (C7H12Cl2N2O, MW 211.09) ensures accurate molar calculations for in vivo dosing or salt-formulation studies . This contrasts with the free base oil (MW 138.17, 97% purity), which introduces dosing variability due to its liquid physical form and non-stoichiometric composition .

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